REACTION_CXSMILES
|
ICI.C([Zn]CC)C.[CH3:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].C(C1[C:18]([C:23]([O:25][CH3:26])=[O:24])=[N:19][CH:20]=CC=1)=C>C(Cl)Cl.[Cl-].[NH4+]>[CH:11]1([C:12]2[C:18]([C:23]([O:25][CH3:26])=[O:24])=[N:19][CH:20]=[CH:14][CH:13]=2)[CH2:9][CH2:10]1 |f:5.6|
|
Name
|
|
Quantity
|
2.46 g
|
Type
|
reactant
|
Smiles
|
ICI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[Zn]CC
|
Name
|
|
Quantity
|
9.2 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
C(=C)C=1C(=NC=CC1)C(=O)OC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 30 minutes under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
was stirred at room temperature for 15 hours
|
Duration
|
15 h
|
Type
|
EXTRACTION
|
Details
|
the organics were extracted with ethyl acetate (3×30 ml)
|
Type
|
WASH
|
Details
|
The combined organics were washed with water (25 ml), brine (25 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by column chromatography (silica, 0-15% ethyl acetate/n-hexane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |